Acyclic α-Chloroenone 6 Exhibits Superior Thermal Stability vs. Acyclic α-Bromoenone 5 Under Pd-Catalyzed Cross-Coupling Conditions
In a direct head-to-head comparison, acyclic α-chloroenone 6 (structurally analogous to 2-chloro-3-methyl-1-phenylbut-2-en-1-one) afforded 39–70% isolated yield in Pd-catalyzed Suzuki–Miyaura coupling with arylboronic acids, while the corresponding acyclic α-bromoenone 5 gave only 11% yield owing to extensive thermal decomposition . The bromoenone was consumed completely but yielded predominantly degradation products; the chloroenone remained largely intact after 24 h at 115 °C, accounting for the dramatic yield differential .
| Evidence Dimension | Isolated yield in α-arylation via Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | Acyclic α-chloroenone 6: 39% (p-Cl-phenyl), 70% (p-MeO-phenyl), 98% (phenyl) [with optimized ligand]; yields reflect product after purification |
| Comparator Or Baseline | Acyclic α-bromoenone 5: 11% yield (phenyl); severe decomposition observed |
| Quantified Difference | Yield advantage of 28–87 percentage points for the chloroenone over the bromoenone |
| Conditions | Pd(PCy₃)₂Cl₂ (1 mol%), Cs₂CO₃ (2 equiv.), dioxane/H₂O 5:1, 115 °C, 24 h |
Why This Matters
Procurement of the bromo analog introduces a high risk of batch failure in cross-coupling applications; the chloro compound provides reliable, reproducible yields under robust thermal conditions.
